2-Methylpropyl (3-chloroquinoxalin-2-yl)(cyano)acetate
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Overview
Description
2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves the reaction of 3-chloroquinoxaline with 2-cyanoacetic acid and 2-methylpropanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The isolation and purification of the product can be performed using standard techniques such as filtration, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the quinoxaline ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with potential biological and pharmacological activities .
Scientific Research Applications
2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anticancer effects by interfering with cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3-di(thio-4-chlorophenyl)quinoxaline
- N2,N3-bis(3-chlorophenyl)quinoxaline-2,3-diamine
- Benzimidazo[2’,1’:2,3]thiazolo[4,5-b]quinoxaline
Uniqueness
2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is unique due to its specific structural features, such as the presence of the cyanoacetate group and the 3-chloroquinoxaline moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H14ClN3O2 |
---|---|
Molecular Weight |
303.74 g/mol |
IUPAC Name |
2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
InChI |
InChI=1S/C15H14ClN3O2/c1-9(2)8-21-15(20)10(7-17)13-14(16)19-12-6-4-3-5-11(12)18-13/h3-6,9-10H,8H2,1-2H3 |
InChI Key |
PDQCPVUXQAKGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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